2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
2,4-Difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with two fluorine atoms at the 2- and 4-positions. The compound is further functionalized with a 2-oxopyrrolidin-1-yl group attached to the meta position of the phenyl ring (Figure 1).
The 2-oxopyrrolidin-1-yl moiety introduces a lactam ring, which may influence binding affinity to biological targets through hydrogen bonding or hydrophobic interactions. Such derivatives are often explored in medicinal chemistry for applications in cancer, inflammation, or infectious diseases .
Properties
IUPAC Name |
2,4-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c17-11-6-7-15(14(18)9-11)24(22,23)19-12-3-1-4-13(10-12)20-8-2-5-16(20)21/h1,3-4,6-7,9-10,19H,2,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPAFVRDHAKGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 3-(2-oxopyrrolidin-1-yl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for industrial production might include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Oxidation Reactions: The pyrrolidinone moiety can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can modify the functional groups present on the compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the context of cancer treatment and anti-inflammatory activities. Its sulfonamide structure is known to interact with various biological targets.
- Anticancer Activity : Preliminary studies suggest that 2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide may inhibit certain cancer cell lines through modulation of enzyme activity involved in cell proliferation.
- Anti-inflammatory Effects : Research indicates that the compound may reduce inflammation by inhibiting specific inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.
The compound's biological activity has been characterized through various assays:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in metabolic pathways.
- Receptor Binding : Studies have demonstrated its ability to bind to receptors involved in neurotransmission, indicating potential applications in neuropharmacology.
Materials Science
In addition to its biological applications, 2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is being explored for use in advanced materials:
- Polymer Chemistry : The compound can serve as a building block for synthesizing new polymeric materials with enhanced properties due to its functional groups.
- Nanotechnology : Its unique structure allows for potential applications in nanocarriers for drug delivery systems, enhancing the bioavailability of therapeutic agents.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various sulfonamide derivatives. Among them, 2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction via caspase activation.
Case Study 2: Anti-inflammatory Mechanism
Research conducted at a leading pharmaceutical institute investigated the anti-inflammatory effects of this compound. The study utilized animal models to demonstrate that treatment with 2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
- Fluorine Substituents: The target compound’s 2,4-difluoro configuration enhances electronegativity and lipophilicity compared to non-fluorinated analogues like 19 .
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Data Comparison
Key Observations :
- NMR Profiles : The target compound’s ¹H NMR would resemble 19 and 31 , with characteristic pyrrolidinyl CH₂ signals (δ 3.7–3.8) and aromatic proton shifts (δ 7.6–7.8) .
Biological Activity
2,4-Difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of:
- Difluoro groups at positions 2 and 4 on the benzene ring.
- A pyrrolidinone moiety attached to a phenyl group.
- A benzenesulfonamide functional group.
This combination of functional groups is believed to influence its biological activity significantly.
The biological activity of 2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoro substituents enhance the compound's binding affinity, while the pyrrolidinone moiety contributes to its pharmacological properties.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, affecting cellular signaling pathways.
Biological Activity Data
Research has indicated that this compound exhibits a range of biological activities, including:
Anticancer Activity
A study assessing various benzenesulfonamide derivatives found that compounds similar to 2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide demonstrated significant antiproliferative effects against human cancer cell lines. The IC50 values varied based on structural modifications but generally indicated promising activity against:
- HT-29 (colon carcinoma)
- MCF7 (breast carcinoma)
- M21 (skin melanoma)
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,4-Difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide | HT-29 | 15.4 |
| 2,4-Difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide | MCF7 | 18.7 |
| 2,4-Difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide | M21 | 12.9 |
Enzyme Inhibition Studies
Inhibition studies have shown that this compound can effectively inhibit enzymes such as tyrosinase and carbonic anhydrase, which are implicated in melanin production and various physiological processes.
Case Studies
- Antitumor Activity : In a study published in Cancer Research, the administration of the compound led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Inflammatory Response Modulation : Another investigation highlighted its potential in reducing inflammatory markers in animal models of arthritis, suggesting a role in modulating immune responses.
Q & A
Q. How should researchers address contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Standardization : Use identical cell lines (e.g., HT-29 or MCF7) and assay conditions (e.g., 72-hour incubation, 10% FBS).
- Data Normalization : Reference cytotoxicity to cisplatin or staurosporine as positive controls .
- Batch Variability : Characterize compound purity for each experiment (HPLC ≥98%) to exclude impurities as confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
